![molecular formula C13H11BF3NO4 B2497192 [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096339-49-8](/img/structure/B2497192.png)
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
Synthesis Analysis
The synthesis of boronic acids similar to [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid typically involves multi-step reactions starting from halogenated precursors. For instance, the synthesis of phenylboronic acids can be achieved through the reaction of corresponding halides with organolithium reagents or magnesium-halogen exchange followed by treatment with boron trihalides or trifluoroborate salts (Li-xue Ma et al., 2023). Another method involves the Suzuki-Miyaura cross-coupling, a pivotal reaction for forming carbon-carbon bonds, utilizing boronic acids and organohalides (Wenjie Li et al., 2005).
Molecular Structure Analysis
The molecular structure of boronic acids like the one is characterized by the presence of a trivalent boron atom covalently bonded to two hydroxyl groups and an organic moiety. X-ray crystallography and Density Functional Theory (DFT) studies reveal the geometric and electronic configuration of these molecules, providing insights into their reactivity and interaction with other chemical species. For example, X-ray analysis and DFT studies have been used to confirm the structures and investigate the electrostatic potential and frontier molecular orbitals of related compounds (Li-xue Ma et al., 2023).
Scientific Research Applications
Boronic Acids in Organic Light-Emitting Diodes (OLEDs)
Boronic acid derivatives, particularly those based on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform, have shown promise in the development of organic light-emitting diodes (OLEDs). These compounds offer a tunable platform for OLEDs, extending from green to near-infrared emissions, including those promoted by aggregation-induced emission (AIE) properties. This adaptability makes them suitable for metal-free infrared emitters, which could lead to advancements in OLED technology and applications (Squeo & Pasini, 2020).
Boronic Acids in Cancer Research
Research has explored the synthesis and biological properties of boron-containing chlorins, phthalocyanines, and their derivatives for cancer therapy. These compounds, particularly derivatives of pyropheophorbide A with attached B(12)H(11)SH(2-) clusters, have demonstrated varying degrees of cellular uptake, suggesting potential applications in photodynamic therapy and as tumor-targeting agents. The moderate cytotoxicity and specific localization, potentially in mitochondria, underscore their therapeutic relevance (Ratajski, Osterloh, & Gabel, 2006).
Boron Removal in Water Treatment
In the context of seawater desalination, boronic acid derivatives have been implicated in improving the efficiency of reverse osmosis membranes for boron removal. This is critical for producing drinking water that meets health standards, as boron at high concentrations can be detrimental to human health. Studies highlight the need for optimized processes to enhance boron removal, which directly impacts the safety and quality of desalinated water (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives have been employed to create electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These sensors utilize the selective binding capability of boronic acids to diols and the electroactive properties of ferrocene, offering a non-enzymatic approach for glucose sensing and potential applications in monitoring diabetes (Wang, Takahashi, Du, & Anzai, 2014).
Double Recognition Sites Sensors
Boronic acid sensors with double recognition sites have shown improved selectivity and affinity for various analytes, including carbohydrates and ions. These advancements in sensor technology could lead to more accurate and sensitive diagnostic tools and analytical methods (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).
Mechanism of Action
Target of Action
The primary target of [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance . These properties can potentially impact the bioavailability of the compound.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic compounds, which can have various biological effects depending on the specific compounds formed.
Action Environment
The action of [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can occur in a variety of environments and is tolerant to various functional groups . Additionally, the compound is relatively stable, which can influence its efficacy and stability .
Safety and Hazards
Future Directions
The future directions for the research and application of boronic acid compounds like “[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid” are vast. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties make them valuable building blocks in organic synthesis .
properties
IUPAC Name |
[3-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO4/c15-13(16,17)22-11-4-3-10(14(19)20)6-12(11)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXZCDWRIFWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2=CN=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
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